molecular formula C15H19NO4 B3241986 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid CAS No. 1495525-04-6

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B3241986
CAS No.: 1495525-04-6
M. Wt: 277.31
InChI Key: JSJFHZPSIOJTPE-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a methyl substituent at the 2-position of the cyclopentane ring. This compound is structurally analogous to natural amino acids like serine and threonine but incorporates a constrained cyclopentane backbone, which may enhance metabolic stability and modulate biological activity . Its synthesis likely involves multi-step reactions, including protection/deprotection strategies and catalytic coupling, as seen in related compounds (e.g., palladium-mediated cross-coupling in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-6-5-9-15(11,13(17)18)16-14(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFHZPSIOJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid, also known by its CAS Number 1551609-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : 1-((((benzyloxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid
  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • InChI Key : PJZVXXYXWXMRSS-UHFFFAOYSA-N

Pharmacokinetics and Metabolism

Recent studies have evaluated the pharmacokinetic (PK) properties of this compound. The compound demonstrated:

  • Stability : Exhibited a mean half-life exceeding 60 minutes in human and rat liver microsomes, indicating low clearance and favorable bioavailability .
  • Toxicity Profile : Low potency for the hERG potassium channel was noted, suggesting a reduced risk of cardiac toxicity . Furthermore, it showed no cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 μM .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anti-Diabetic Effects

In vivo studies using a streptozotocin-induced rat model of diabetic retinopathy demonstrated that the compound significantly reduced retinal vascular leakage, a critical factor in diabetic macular edema. This effect was comparable to existing treatments like FenoFA, suggesting its potential as a therapeutic agent for diabetic complications .

The compound's mechanism appears to involve modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This receptor is known for its role in lipid metabolism and inflammation, suggesting that the compound may exert beneficial effects through metabolic regulation .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound:

StudyModelFindings
Rat ModelReduced retinal vascular leakage; no hepatomegaly observed.
Cell LineNon-cytotoxic up to 200 μM; low hERG inhibition.

These findings underscore the compound's potential as a safe therapeutic option with specific applications in treating diabetic retinopathy.

Scientific Research Applications

Physical Properties

  • LogP : 5.53 (indicating lipophilicity)
  • Polar Surface Area : 76 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound may exhibit favorable interactions with biological membranes, which is crucial for drug design.

Drug Development

  • BACE1 Inhibition : Recent studies have highlighted the potential of derivatives of benzyloxycarbonyl compounds as modulators of BACE1 (Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1), which plays a critical role in Alzheimer’s disease pathology. For instance, benzyl carbamates related to this compound have been evaluated for their inhibitory activities against BACE1, demonstrating promising results in vitro .
  • Anticancer Agents : The structure of Cbz-2-Methyl-Cyclopentane-1-Carboxylic Acid has been investigated for its potential as an anticancer agent. Compounds with similar frameworks have shown activity against various cancer cell lines, suggesting that this compound might also possess cytotoxic properties worth exploring further .
  • Neuroprotective Effects : There is emerging evidence that compounds containing the benzyloxycarbonyl moiety may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis and Chemical Reactions

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis, particularly in the synthesis of amino acids and peptide analogs.

Synthetic Pathways

  • The synthesis typically involves coupling reactions where the benzyloxycarbonyl group is introduced to amine functionalities, followed by cyclization steps to form the cyclopentane ring structure.

Case Studies

StudyFocusFindings
Study on BACE1 InhibitionEvaluated derivatives of benzyloxycarbonyl compoundsIdentified significant inhibition of BACE1 activity, suggesting potential for Alzheimer's treatment .
Anticancer ActivityInvestigated cytotoxic effects on cancer cell linesShowed promising results indicating potential use as an anticancer agent .
Neuroprotective EffectsExplored mechanisms of neuroprotectionSuggested modulation of oxidative stress pathways as a mechanism .

Comparison with Similar Compounds

Structural Analogues with Cyclopentane Backbones

(a) 1-Amino-2-hydroxycyclopentanecarboxylic Acid
  • Properties: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents compared to the methyl-substituted target compound .
  • Synthesis: Prepared via cyanohydrin formation from cyclopentanone, followed by dehydration and hydrolysis (similar to cycloleucine synthesis) .
(b) 1-{[(tert-Butoxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic Acid
  • Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • Properties: Boc protection offers acid-labile deprotection (vs. hydrogenolysis for Cbz), making it preferable for orthogonal protection strategies in peptide synthesis . Similar steric bulk but altered reactivity in acidic environments .
(c) MPI23b (Methyl (S)-2-(1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanoate)
  • Structure: Cyclopropane ring replaces cyclopentane; includes a cyclohexylpropanoate ester.
  • Properties :
    • Increased ring strain in cyclopropane enhances reactivity in nucleophilic substitution or ring-opening reactions compared to the cyclopentane analog .
    • Reduced conformational flexibility may limit binding to certain biological targets .

Functional Group Variations

Compound Name Key Functional Groups Solubility Trends Stability/Reactivity Notes
Target Compound Cbz-amine, methyl, carboxylic acid Moderate hydrophobicity Cbz stable to acids, labile to H₂/Pd
1-Amino-2-hydroxycyclopentanecarboxylic Acid Free amino, hydroxyl, carboxylic acid High hydrophilicity Prone to oxidation at hydroxyl
MPI23b Cbz-amine, cyclopropane, ester Low hydrophilicity Cyclopropane strain increases reactivity

Q & A

What are the optimal synthetic routes for 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus : Synthesis strategy development.
Methodological Answer :
The compound can be synthesized via cyclopentane ring functionalization. A common approach involves:

Cyclopentane precursor preparation : Start with 2-methylcyclopentane-1-carboxylic acid derivatives, such as esters or ketones, to introduce the amino group via reductive amination or nucleophilic substitution .

Protection of the amino group : Use benzyloxycarbonyl (Cbz) groups, employing reagents like benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the stable carbamate .

Stereochemical control : Optimize reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) to minimize racemization. Chiral HPLC or NMR analysis is critical for verifying enantiomeric purity .

Advanced Consideration : For enantioselective synthesis, asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution may improve yield and selectivity .

How can researchers address discrepancies in reported biological activity data for this compound, particularly in receptor-binding assays?

Advanced Research Focus : Data contradiction analysis.
Methodological Answer :

Standardize assay conditions : Variations in buffer pH, ionic strength, or temperature (e.g., 25°C vs. 37°C) can alter binding affinity. Use controlled environments (e.g., TRIS buffer at pH 7.4, 25°C) .

Validate structural integrity : Confirm compound purity (>95% via HPLC) and stereochemistry (circular dichroism or X-ray crystallography) to rule out degradation or epimerization artifacts .

Cross-validate with orthogonal methods : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to reconcile conflicting binding constants .

What safety protocols are recommended for handling this compound given limited toxicological data?

Basic Research Focus : Laboratory safety.
Methodological Answer :

Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (refer to analogous cyclopentane-carboxylic acid SDS) .

Ventilation and containment : Work in a fume hood with local exhaust ventilation (LEV) to minimize inhalation risks .

Emergency procedures : For accidental exposure, flush eyes with water for 15 minutes (per ANSI Z358.1) and seek immediate medical consultation .

Advanced Consideration : Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity) to preemptively identify risks .

How does stereochemistry at the 2-methylcyclopentane ring affect the compound’s interaction with biological targets?

Advanced Research Focus : Structure-activity relationship (SAR).
Methodological Answer :

Stereoisomer synthesis : Prepare (1R,2S) and (1S,2R) diastereomers via chiral auxiliary-mediated synthesis (e.g., Evans oxazolidinones) .

Biological evaluation : Test isomers against target receptors (e.g., GABA_A or NMDA receptors) using patch-clamp electrophysiology or radioligand displacement assays .

Computational modeling : Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding pocket compatibility .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Basic Research Focus : Stability profiling.
Methodological Answer :

Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .

Key parameters : Monitor carbamate hydrolysis (loss of Cbz group) and cyclopentane ring oxidation using NMR (¹H and ¹³C) and IR spectroscopy .

Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation kinetics under UVA/UVB exposure .

How can researchers design environmentally sustainable workflows for synthesizing this compound?

Advanced Research Focus : Green chemistry integration.
Methodological Answer :

Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce toxicity .

Catalyst optimization : Use immobilized enzymes (e.g., lipases) for benzyloxycarbonylation to minimize heavy metal waste .

Lifecycle assessment (LCA) : Quantify E-factor (kg waste/kg product) and prioritize atom-economical steps (e.g., one-pot reactions) .

What strategies resolve low yields in the final carbamate formation step?

Basic Research Focus : Reaction optimization.
Methodological Answer :

Activation of intermediates : Pre-activate the amino group with phosgene equivalents (e.g., triphosgene) before introducing the Cbz group .

Solvent/base pairing : Use anhydrous DMF with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .

In situ monitoring : Employ FTIR to track carbonyl stretching (~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

How can computational methods predict the compound’s metabolic pathways in preclinical studies?

Advanced Research Focus : Predictive toxicology.
Methodological Answer :

In silico tools : Use OECD QSAR Toolbox or SwissADME to predict phase I/II metabolism (e.g., CYP450-mediated oxidation) .

Metabolite identification : Simulate hepatic microsomal incubation and analyze via high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid
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1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.